REACTION_CXSMILES
|
[CH:1]([CH:3](Cl)[C:4]([O:6][CH3:7])=[O:5])=O.[C:9]([NH2:12])(=[S:11])[CH3:10]>O>[CH3:10][C:9]1[S:11][C:3]([C:4]([O:6][CH3:7])=[O:5])=[CH:1][N:12]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OC)Cl
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
reacted at 95° C. for 5 hr
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The reaction product was extracted with ethyl acetate for 3 times
|
Type
|
WASH
|
Details
|
washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
separated by a column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CN1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |